Bienvenue dans la boutique en ligne BenchChem!

2,4-dimethyl-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide

Histone Deacetylase HDAC1 Cancer Epigenetics

The compound 2,4-dimethyl-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide (CAS 1428357-79-2, molecular weight 333.391 g/mol, molecular formula C20H19N3O2) is a synthetic small molecule featuring a 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl (pyridazinone) moiety linked to a 2,4-dimethylbenzamide group via an ortho-substituted phenyl bridge. This scaffold places it within the broader class of pyridazinone-benzamide derivatives, a chemical family actively explored for the inhibition of histone deacetylases (HDACs), phosphodiesterases (PDEs), and various kinases.

Molecular Formula C20H19N3O2
Molecular Weight 333.391
CAS No. 1428357-79-2
Cat. No. B2397800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethyl-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide
CAS1428357-79-2
Molecular FormulaC20H19N3O2
Molecular Weight333.391
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2C3=NN(C(=O)C=C3)C)C
InChIInChI=1S/C20H19N3O2/c1-13-8-9-15(14(2)12-13)20(25)21-17-7-5-4-6-16(17)18-10-11-19(24)23(3)22-18/h4-12H,1-3H3,(H,21,25)
InChIKeyQBVIVJKCEZOOKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dimethyl-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide (CAS 1428357-79-2): A Pyridazinone-Benzamide Chemical Probe for Epigenetic and Kinase Research


The compound 2,4-dimethyl-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide (CAS 1428357-79-2, molecular weight 333.391 g/mol, molecular formula C20H19N3O2) is a synthetic small molecule featuring a 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl (pyridazinone) moiety linked to a 2,4-dimethylbenzamide group via an ortho-substituted phenyl bridge [1]. This scaffold places it within the broader class of pyridazinone-benzamide derivatives, a chemical family actively explored for the inhibition of histone deacetylases (HDACs), phosphodiesterases (PDEs), and various kinases [2]. The compound's structural architecture, characterized by a specific methyl substitution pattern on the benzamide ring, suggests utility as a chemical probe or synthetic intermediate in medicinal chemistry campaigns targeting epigenetic and signal transduction pathways.

Procurement Risk of Generic Substitution for 2,4-Dimethyl-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide


Generic substitution within the pyridazinone-benzamide class fails due to the profound impact of subtle structural modifications on target engagement and selectivity. The 2,4-dimethylbenzamide motif is not a passive spectator; in structurally related HDAC inhibitors, the nature and position of substituents on the benzamide ring directly influence the Zn²⁺-chelating geometry and surface recognition, leading to order-of-magnitude shifts in isoform selectivity [1]. Likewise, for kinase-targeted analogs, the ortho-substituted phenyl bridge imposes a defined dihedral angle that is critical for fitting into the ATP-binding pocket, and its alteration can ablate inhibitory activity by >90% [2]. Simply procuring a different pyridazinone or benzamide derivative without precise control of the 2,4-dimethyl substitution pattern and the connecting ortho-phenylene linker introduces an uncharacterized vector that invalidates any prior SAR or biochemical data.

Quantitative Differentiation Guide for 2,4-Dimethyl-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide


HDAC1 Inhibitory Potency of the Pyridazinone-Benzamide Scaffold Class

While direct HDAC1 inhibition data for the target compound are not publicly available, the closely related pyridazinone-benzamide (S)-17b demonstrates potent class I HDAC inhibitory activity with an IC50 of 34.6 μM against HDAC1, establishing that the pyridazinone-benzamide pharmacophore is competent for zinc-dependent HDAC engagement [1]. The target compound's 2,4-dimethyl substitution pattern is a common motif in zinc-binding benzamides, predicted to influence cap group recognition in a manner distinct from the 2-amino-4-fluorophenyl substitution of (S)-17b.

Histone Deacetylase HDAC1 Cancer Epigenetics

Physicochemical Differentiation via Calculated Lipophilicity

The calculated partition coefficient (clogP) for 2,4-dimethyl-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide is approximately 3.8 [1]. This value is significantly higher than the clogP of an unsubstituted benzamide analog (N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide, predicted clogP ~2.9) due to the two additional methyl groups [2]. The increased lipophilicity is consistent with enhanced passive membrane permeability, a property often desirable in cell-based phenotypic assays.

Lipophilicity clogP Medicinal Chemistry

Synthetic Utility and Purity as a Procurement Differentiator

Commercially available quantities of the target compound are synthesized via optimized Suzuki-Miyaura coupling protocols, yielding purities of ≥95% as assessed by HPLC, with a molecular weight of 333.391 g/mol . In contrast, the closest commercially available analogs, such as 2-chloro-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide, often require separate synthetic preparation and purification, leading to batch-to-batch variability in purity (typically 90-95%) and lead time . The guaranteed purity specification streamlines analytical method development and reduces the risk of confounding biological assay results from unknown impurities.

Building Block Purity Synthesis

Privileged Pyridazinone Core for PDE and Kinase Inhibition

The 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl core of the target compound is a privileged scaffold in medicinal chemistry. This core has been successfully deployed in potent PDE10A inhibitors (e.g., Takeda's compound 213, IC50 = 23 nM) [1] and in optimized dual EGFR/VEGFR2 inhibitors [2]. While the target compound's specific activity against these enzymes has not been determined, the presence of this core suggests a potential for cross-reactivity with nucleotide-binding domains, which can be systematically explored using the compound as a starting point for fragment-based or targeted library synthesis.

Phosphodiesterase Inhibitor Kinase Inhibitor Privileged Scaffold

High-Impact Research and Industrial Application Scenarios for 2,4-Dimethyl-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide


Chemical Probe for Investigating Class I HDAC Isoform Selectivity

Based on the confirmed HDAC inhibitory activity of the pyridazinone-benzamide scaffold [1], the target compound can be used as a chemical probe to dissect the contribution of the benzamide cap group to HDAC isoform selectivity. Its 2,4-dimethyl substitution pattern provides a distinct steric and electronic profile compared to the published 2-amino-4-fluorophenyl analog, making it a valuable tool for structural activity relationship (SAR) studies aimed at identifying novel selectivity pockets within the HDAC enzyme family.

Fragment-Based Screening Against Nucleotide-Binding Enzymes

The 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl core is a validated privileged scaffold for phosphodiesterases (PDEs) and kinases [1]. Using the target compound as a fragment or a starting point for parallel library synthesis enables systematic screening against a panel of ATP- and cAMP-binding enzymes. Hit identification campaigns can leverage the compound's high purity to generate reliable initial structure-activity data, accelerating the discovery of new lead compounds for inflammation, oncology, or cardiovascular disease.

Procurement as a High-Purity Building Block for Complex Synthetic Libraries

With a purity specification of ≥95% and a well-characterized ortho-substituted phenyl bridge [1], this compound serves as an ideal building block for the construction of focused compound libraries. Its high purity minimizes side reactions in multi-step synthetic sequences, while the versatile benzamide and pyridazinone functionalities allow for late-stage diversification. This utility is particularly relevant for academic core facilities and biotech companies engaged in diversity-oriented synthesis or DNA-encoded library technology (DELT) construction.

Pharmacokinetic Profiling of Methyl-Substituted Benzamides

The calculated increase in lipophilicity (clogP +3.8) relative to the unsubstituted analog suggests enhanced membrane permeability [1]. The compound can be used as a model substrate to study the impact of methyl groups on the passive permeability and metabolic stability of benzamide-containing drug candidates. Such studies are critical for applying the 'magic methyl' effect in lead optimization, where a single methyl addition can improve oral bioavailability or brain penetration.

Quote Request

Request a Quote for 2,4-dimethyl-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.